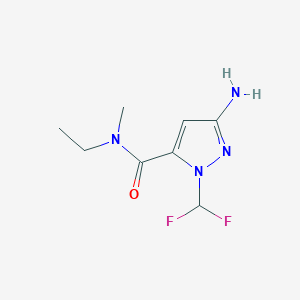

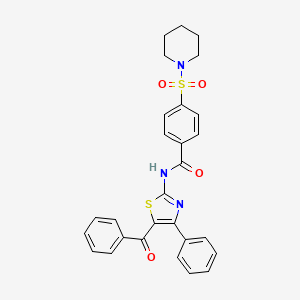

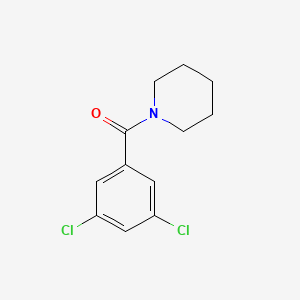

![molecular formula C16H10ClN3O2 B2628919 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid CAS No. 612041-37-9](/img/structure/B2628919.png)

2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is a compound that belongs to the class of 6H-indolo[2,3-b]quinoxalines . These compounds are known to exhibit a wide range of interesting biological properties .

Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxalines involves the condensation of isatin and 5-nitroisatin with o-phenylenediamine . A series of new 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was synthesized by the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system .

Molecular Structure Analysis

The molecular structure of 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid can be analyzed using its IR and NMR spectra . The IR spectrum shows peaks at 3435–2921 cm-1 (C–H), 1684 cm-1 (C=O), 1601 cm-1 (C=N), 1595–1455 cm-1 (C=C Ar), 1237 cm-1 (С–О–С), and 1173 cm-1 (C–Cl) . The 1H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons .

Chemical Reactions Analysis

The alkylation of 6H-indolo[2,3-b]quinoxalines with dimethyl sulfate gives the corresponding quaternary salts . In the presence of electron-withdrawing substituents at position 4 of phenacyl bromide, the rate of the competing Kornblum oxidation reaction increases .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid can be determined using its melting point, IR spectrum, and NMR spectrum . The compound forms pale green crystals with a melting point of 249°C .

Aplicaciones Científicas De Investigación

- Application : Compounds from the 6H-indolo[2,3-b]quinoxaline series are actively studied as antibacterial and antiviral agents. For instance:

- Application : Alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides yields new 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethanones. The presence of substituents at position 9 does not significantly affect the yield, but electron-withdrawing substituents at position 4 of phenacyl bromide can impact the reaction rate .

Antibacterial and Antiviral Agents

Functionalization via Alkylation

Mecanismo De Acción

Target of Action

It is known that similar compounds in the 6h-indolo[2,3-b]quinoxaline series are analogues of a natural cytotoxic agent ellipticine, which is capable of non-covalent binding to a dna molecule .

Mode of Action

Similar compounds in the 6h-indolo[2,3-b]quinoxaline series are known to bind non-covalently to dna molecules . This suggests that 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid may interact with its targets in a similar manner, leading to changes in the structure or function of the DNA.

Biochemical Pathways

Similar compounds in the 6h-indolo[2,3-b]quinoxaline series have been studied for their antiviral and antibacterial properties , suggesting that they may affect pathways related to these biological processes.

Result of Action

Similar compounds in the 6h-indolo[2,3-b]quinoxaline series have been shown to exhibit cytotoxic effects against various types of cancer , suggesting that 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid may have similar effects.

Direcciones Futuras

Given the wide range of biological activities exhibited by 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more and more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . This establishes ‘6H-indolo[2,3-b]quinoxaline’ as a valuable template for the design and development of novel molecules with different biological activities .

Propiedades

IUPAC Name |

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O2/c17-9-5-6-13-10(7-9)15-16(20(13)8-14(21)22)19-12-4-2-1-3-11(12)18-15/h1-7H,8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJZDWLGEUXNPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

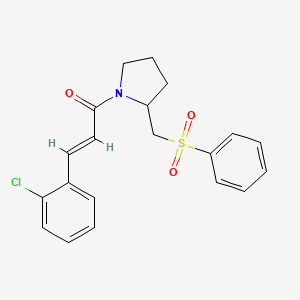

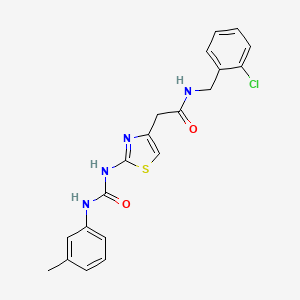

![3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2628844.png)

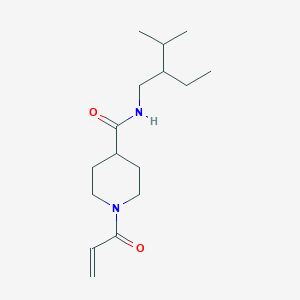

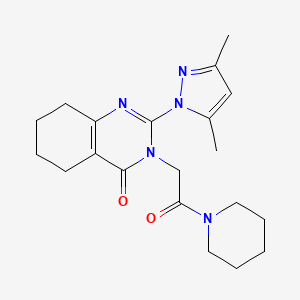

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2628845.png)

![[5-(1-Adamantyl)-2-ethylphenyl]amine](/img/structure/B2628858.png)